Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-
Description
Pyrido[2,1-a]isoindol-6(2H)-one derivatives are fused heterocyclic compounds featuring a bicyclic system combining pyridine and isoindolone moieties. The specific derivative 3,4-dihydro-1-(trimethylsilyl)- incorporates a saturated 3,4-dihydro ring and a trimethylsilyl (TMS) group at position 1.
Synthesis: The compound is synthesized via Ritter-type reactions using boron trifluoride etherate (BF₃·OEt₂) as a catalyst. This method, though requiring high catalyst loading (120 mol%), is atom-economical and applicable to diverse aza-bicyclic alkaloids .
Properties
CAS No. |
646029-35-8 |
|---|---|
Molecular Formula |
C15H19NOSi |
Molecular Weight |
257.40 g/mol |
IUPAC Name |
1-trimethylsilyl-3,4-dihydro-2H-pyrido[1,2-b]isoindol-6-one |
InChI |
InChI=1S/C15H19NOSi/c1-18(2,3)13-9-6-10-16-14(13)11-7-4-5-8-12(11)15(16)17/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI Key |
PPSWTTZVLXXQJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C2C3=CC=CC=C3C(=O)N2CCC1 |
Origin of Product |
United States |
Preparation Methods
Typical Procedure
A typical one-pot synthesis might involve:
Mixing starting materials (e.g., 2-bromopyridine and an amine) in a solvent like benzene.
Adding palladium catalysts and ligands to facilitate the reaction.
Monitoring the reaction through techniques such as NMR spectroscopy to determine yield in situ.
Enzymatic Synthesis Approaches
Recent studies have explored enzymatic pathways for synthesizing pyridoisoindole derivatives, leveraging polyketide synthases (PKS). This method can yield unique structures with biological activity.
Example Findings
Research indicates that using engineered PKS can produce novel alkaloid scaffolds through condensation reactions involving malonyl-CoA derivatives. This method offers an alternative route that may have fewer environmental impacts compared to traditional chemical synthesis.
Comparative Analysis of Methods
The following table summarizes various preparation methods for Pyrido[2,1-a]isoindol-6(2H)-one, highlighting their advantages and limitations:
| Method | Advantages | Limitations |
|---|---|---|
| Palladium-Catalyzed Carbonylation | High efficiency; versatile substrates | Requires careful handling of catalysts |
| One-Pot Synthesis | Reduced steps; improved yields | Potential for side reactions |
| Enzymatic Synthesis | Eco-friendly; specific product formation | Lower yields; longer reaction times |
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Scientific Research Applications
Medicinal Chemistry
Pyrido[2,1-a]isoindol-6(2H)-one has been investigated for its potential as a pharmacological agent. Key studies have highlighted its role as an inhibitor of heat shock protein 90 (Hsp90), a crucial chaperone involved in the folding and stability of many proteins implicated in cancer.
- Case Study : A study demonstrated that this compound exhibits moderate inhibitory activity (IC50 = 7.6 μM) against Hsp82, the yeast homologue of Hsp90. The binding interactions were elucidated using high-resolution X-ray crystallography, providing insights into its mechanism of action .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of complex heterocyclic compounds. Its unique structure allows for various transformations that can lead to the formation of biologically active molecules.
- Example Reaction : Pyrido[2,1-a]isoindol-6(2H)-one can participate in gold-catalyzed reactions, which are valuable for synthesizing functionalized alkenes and other derivatives .
Materials Science
In materials science, this compound is being explored for its properties as an electronic material. The presence of silicon in its structure suggests potential applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Structural Features :
- Core : Pyrido[2,1-a]isoindol-6(2H)-one with 3,4-dihydro saturation.
- Substituent : TMS group at position 1, altering steric and electronic properties.
Comparison with Structural Analogs
Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline Derivatives
- Structure : Contains an additional pyrrole ring fused to the pyrido-isoindolone core.
- Synthesis : Prepared via free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using TTMSS/AIBN. Yields are generally high (>70%), and purification avoids column chromatography .
- Key Differences :
- Broader π-conjugation due to the pyrrole ring.
- Lacks the TMS group, reducing steric hindrance.
Thieno[3',2':5,6]pyrimido[2,1-a]isoindol-6(10H)-one
- Structure : Integrates a thiophene and pyrimidine ring into the isoindolone system.
- Reactivity : Reacts with aldehydes to form benzylidene derivatives, demonstrating versatility in multicomponent reactions .
- Contrast : Sulfur-containing heterocycles confer distinct electronic properties compared to the TMS-substituted pyrido-isoindolone.
1,10b-Dihydro-Pyrido[2,1-a]isoindol-6(4H)-one (CAS 1016636-47-7)
- Structure : Features 1,10b-dihydro saturation instead of 3,4-dihydro.
- Molecular Data: Formula: C₁₂H₁₁NO Molecular Weight: 185.22 g/mol Exact Mass: 185.084064 g/mol .
- Applications : Serves as a scaffold for natural product synthesis due to its rigid bicyclic system.
Pharmacologically Active Derivatives
Pyrazino[2,1-a]isoindol-6(2H)-one Derivatives
- Example: (R)-9-Ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one.
- Activity : Acts as a 5-HT2C receptor agonist with species-dependent selectivity. Position 5.46 in the receptor is critical for binding .
- Comparison : The TMS group in the target compound may reduce metabolic instability compared to trifluoromethyl or ethyl substituents.
Valmerins (Tetrahydropyrido[2,1-a]isoindolones)
- Example : cis-2-Hydroxy-10-nitro-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one.
- Activity : Potent inhibitor of glycogen synthase kinase 3 (GSK-3) and cyclin-dependent kinase 5 (CDK5). Stereochemistry (cis-configuration) is crucial for efficacy .
Physicochemical and Stereochemical Considerations
- Electronic Effects: The electron-withdrawing TMS group may stabilize the isoindolone carbonyl, altering reactivity in cycloadditions or reductions.
Biological Activity
Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Pyrido[2,1-a]isoindol-6(2H)-one is classified within the isoindolone family of compounds known for their varied biological properties. The trimethylsilyl group enhances its lipophilicity and stability, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways. For instance, studies have shown that isoindolone derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
- Receptor Binding : Pyrido[2,1-a]isoindol-6(2H)-one can bind to specific receptors, modulating signal transduction pathways that influence cellular proliferation and survival.
Anticancer Properties
Research indicates that pyrido[2,1-a]isoindol-6(2H)-one exhibits notable anticancer activity:
- Case Study : A study evaluated the effects of various isoindolone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds similar to pyrido[2,1-a]isoindol-6(2H)-one demonstrated significant antiproliferative effects with IC50 values in the nanomolar range, suggesting strong potential as anticancer agents .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 18 | MCF-7 | 150 |
| Compound 20 | MDA-MB-468 | 100 |
Neuroprotective Effects
Some studies have suggested neuroprotective effects due to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This opens avenues for exploring its use in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structural features of pyrido[2,1-a]isoindol-6(2H)-one significantly influence its biological activity. Modifications to the core structure can enhance potency or selectivity for specific targets:
- Trimethylsilyl Group : Enhances solubility and stability.
- Substituents on the Isoindole Ring : Variations can lead to differences in enzyme inhibition potency and receptor affinity.
Comparative Analysis with Similar Compounds
Pyrido[2,1-a]isoindol-6(2H)-one shares structural similarities with other biologically active isoindoles. For instance:
| Compound | Biological Activity |
|---|---|
| Lenalidomide | Immunomodulatory properties |
| 6,7-Dihydroxyisoquinoline | Antiviral activity against influenza |
Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives based on pyrido[2,1-a]isoindol-6(2H)-one. These investigations typically include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
